molecular formula C12H10Cl2N6 B3036681 3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine CAS No. 400074-28-4

3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B3036681
CAS No.: 400074-28-4
M. Wt: 309.15 g/mol
InChI Key: DHIBKZNAWIQASW-UHFFFAOYSA-N
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Description

3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a triazole ring, both of which are known for their significant biological activities

Scientific Research Applications

3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing pyrazole and triazole rings have biological activity and can act as inhibitors of various enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and biological activity. The presence of the dichlorophenyl group, for example, could potentially make the compound toxic .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activity. Given the known activities of other pyrazole and triazole compounds, it could be of interest in fields such as medicinal chemistry .

Preparation Methods

The synthesis of 3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with hydrazine hydrate and methyl isocyanate to form the triazole ring . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Comparison with Similar Compounds

Similar compounds include other pyrazole and triazole derivatives, such as:

    3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound also features a dichlorophenyl group and exhibits similar biological activities.

    1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Another triazole derivative with comparable chemical properties.

    2-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine: A pyrazole derivative with similar reactivity and applications

Properties

IUPAC Name

3-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-5-methyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N6/c1-7-17-18-12(19(7)15)20-11(4-5-16-20)9-3-2-8(13)6-10(9)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIBKZNAWIQASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)N2C(=CC=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine

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